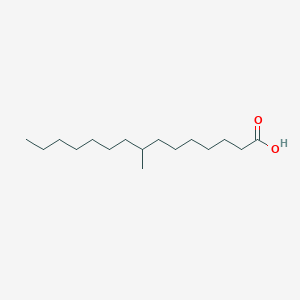

8-Methylpentadecanoic acid

Description

Contextualization within the Lipidome and Fatty Acid Classification

The lipidome represents the entirety of lipids within a biological system, such as a cell, tissue, or organism. Lipids are a broad group of naturally occurring molecules that include fats, waxes, sterols, and fat-soluble vitamins, among others. Their functions are critically diverse, ranging from structural components of cell membranes to energy storage and signaling molecules. nih.govavantiresearch.com The LIPID MAPS system is a widely recognized classification framework that organizes lipids into eight distinct categories based on their chemical structure. lipidmaps.org

Within this system, 8-Methylpentadecanoic acid falls under the category of Fatty Acyls [FA] . Fatty acyls are a fundamental lipid category characterized by a repeating series of methylene (B1212753) groups, which gives them their hydrophobic nature. lipidmaps.org This category is further subdivided, and this compound belongs to the class of Branched fatty acids [FA0102] . nih.govnih.gov Unlike straight-chain fatty acids, branched-chain fatty acids (BCFAs) possess one or more methyl groups as branches on the main carbon chain. lipidmaps.orgwikipedia.org These BCFAs are found in various organisms, including bacteria, and are present in the human diet through sources like dairy products and ruminant meat. gerli.comnih.govmdpi.com

Table 1: Classification of this compound

| Classification Level | Category Name | Description |

|---|---|---|

| Category | Fatty Acyls [FA] | A diverse group of molecules synthesized by chain-elongation of an acetyl-CoA primer. They are the major building blocks of complex lipids. lipidmaps.org |

| Main Class | Fatty Acids and Conjugates [FA01] | Fatty acyls containing a terminal carboxylic acid. lipidmaps.org |

| Sub Class | Branched fatty acids [FA0102] | Saturated fatty acids that contain one or more methyl groups on the carbon chain. lipidmaps.orgwikipedia.org |

Isomeric Considerations within Branched-Chain Saturated Fatty Acids (BCSFAs)

Branched-chain saturated fatty acids (BCSFAs) exhibit significant isomeric diversity, which influences their physical properties and biological roles. The position of the methyl group along the fatty acid backbone defines the isomer. gerli.commdpi.com The most commonly studied BCSFAs are the iso and anteiso forms. nih.gov

iso-BCFAs have a methyl group on the penultimate carbon atom (the second-to-last carbon from the methyl end). gerli.comacs.org For a 16-carbon fatty acid like pentadecanoic acid, the iso form is 14-methylpentadecanoic acid. nih.govcaymanchem.com

anteiso-BCFAs feature a methyl group on the antepenultimate carbon (the third-to-last carbon from the methyl end). gerli.comacs.org The anteiso form of pentadecanoic acid is 13-methylpentadecanoic acid. nih.govebi.ac.uk

This compound is a distinct positional isomer where the methyl group is located on the eighth carbon atom of the pentadecanoic acid chain. While iso and anteiso BCFAs are the most abundant in nature, particularly in ruminant fat and certain bacteria, other positional isomers like this compound also exist. gerli.commdpi.com The specific position of the methyl branch disrupts the orderly packing of the fatty acid chains, which tends to lower the melting point compared to their straight-chain counterparts. nih.gov For instance, a trans-monounsaturated branched-chain fatty acid, 8-methyl-trans-6-nonenoic acid, is a characteristic component of capsaicinoids found in chili peppers. gerli.com

Table 2: Comparison of C16 Methyl-Branched Fatty Acid Isomers

| Compound Name | Isomer Type | Position of Methyl Group | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|---|---|

| This compound | Positional Isomer | Carbon 8 | C₁₆H₃₂O₂ | 256.42 |

| 13-Methylpentadecanoic acid | anteiso | Carbon 13 | C₁₆H₃₂O₂ | 256.42 nih.gov |

| 14-Methylpentadecanoic acid | iso | Carbon 14 | C₁₆H₃₂O₂ | 256.42 nih.gov |

| Pentadecanoic acid | Straight-Chain | N/A | C₁₅H₃₀O₂ | 242.40 wikipedia.org |

Historical Perspective of Research on Branched-Chain Fatty Acids

Historically, research into fatty acids focused primarily on straight-chain varieties due to their high prevalence in most plant and animal fats. Branched-chain fatty acids were initially identified as significant components of the lipids in certain bacteria. nih.gov Their discovery expanded the known diversity of the lipid world. For decades, BCFAs in cow's milk and other ruminant products were noted but received little attention due to their low concentrations compared to other milk fatty acids. researchgate.net

In ruminants, it was established that BCFAs are synthesized by microorganisms within the rumen. mdpi.comresearchgate.net These microbes utilize branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine as precursors for the synthesis of iso and anteiso fatty acids. nih.govmdpi.com This microbial origin explains their presence in dairy fat and beef. gerli.com

The development of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and more recently, ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS), has been crucial for the separation and identification of various BCFA isomers. nih.govnih.gov These technological advancements have allowed for more detailed profiling of BCFAs in different biological and dietary samples. nih.govmdpi.com In recent years, research has begun to explore the potential biological activities of BCFAs, suggesting they are not merely passive structural components but may have roles in metabolic regulation and cellular signaling. acs.orgoup.comresearchgate.net This growing body of work highlights a shift from simple identification to functional characterization of this complex and once-overlooked class of fatty acids. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C16H32O2 |

|---|---|

Molecular Weight |

256.42 g/mol |

IUPAC Name |

8-methylpentadecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-3-4-5-6-9-12-15(2)13-10-7-8-11-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |

InChI Key |

UEXQCOYVLMNUDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)CCCCCCC(=O)O |

Synonyms |

8-methylpentadecanoate 8-methylpentadecanoic acid DMI 1 DMI-1 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

De Novo Synthesis Mechanisms

The de novo synthesis of 8-methylpentadecanoic acid is a multi-step process that begins with specific precursor molecules and involves a cascade of enzymatic activities.

The biosynthesis of iso-fatty acids, such as this compound, originates from the catabolism of branched-chain amino acids (BCAAs). Specifically, the amino acid leucine (B10760876) is the primary precursor for the formation of iso-series fatty acids. wikipedia.orgnih.govresearchgate.net The degradation of leucine yields isovaleryl-CoA, which serves as the starter unit or primer for the synthesis of odd-numbered iso-fatty acids. nih.govresearchgate.net In contrast, valine and isoleucine catabolism lead to the formation of isobutyryl-CoA and 2-methylbutyryl-CoA, which are precursors for even-numbered iso-fatty acids and anteiso-fatty acids, respectively. wikipedia.org

The initial step in this process is the transamination of the BCAA to its corresponding branched-chain α-keto acid (BCKA). nih.govwiley.com For leucine, this results in α-ketoisocaproate. This reaction is a critical link between amino acid metabolism and fatty acid synthesis. researchgate.net Studies in various organisms, including bacteria and rats, have confirmed that BCAAs are effective precursors for the synthesis of BCFAs. nih.govnih.gov

Several key enzymes are integral to the synthesis of this compound.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: Following transamination, the resulting α-keto acids undergo oxidative decarboxylation catalyzed by the BCKDH complex to form the acyl-CoA primers. wiley.com This enzyme complex is crucial for producing the starter units for branched-chain fatty acid synthesis. wikipedia.org

Acetyl-CoA Carboxylase (ACC): ACC is responsible for the carboxylation of acetyl-CoA to form malonyl-CoA. wikipedia.orgportlandpress.com Malonyl-CoA serves as the two-carbon donor for the elongation of the fatty acid chain. nih.govbeilstein-journals.org While ACC's primary role is in straight-chain fatty acid synthesis, its product, malonyl-CoA, is essential for extending the initial branched-chain primer. wikipedia.orgportlandpress.com

Fatty Acid Synthase (FAS): The elongation of the initial branched-chain primer is carried out by a Fatty Acid Synthase system. nih.gov In mammals, Fatty Acid Synthase (FASN) can utilize branched-chain acyl-CoAs as primers, demonstrating a degree of promiscuity. escholarship.orgnih.govnih.gov The primary distinction between the synthesis of straight-chain and branched-chain fatty acids lies in the substrate specificity of the enzymes that initiate the process, particularly the enzyme that catalyzes the condensation of the acyl-CoA primer with malonyl-ACP. wikipedia.org In bacteria, a Type II Fatty Acid Synthase (FASII) system elongates the primer. wiley.com

The synthesis of the full this compound molecule proceeds through a cyclical elongation process.

Priming: The synthesis begins with a primer molecule derived from a branched-chain amino acid. For odd-numbered iso-fatty acids, this primer is typically isovaleryl-CoA, derived from leucine. nih.govresearchgate.net

Condensation: The initial primer undergoes condensation with a molecule of malonyl-CoA. This reaction is catalyzed by a component of the fatty acid synthase complex, 3-ketoacyl-ACP synthase III (FabH in bacteria). wiley.com

Elongation Cycles: The resulting molecule then enters a series of elongation cycles. Each cycle consists of four reactions: reduction, dehydration, a second reduction, and the addition of another two-carbon unit from malonyl-CoA. wikipedia.org This process is repeated until the desired chain length is achieved. The methyl branch, originating from the leucine-derived primer, is incorporated at the beginning of the synthesis and becomes positioned along the fatty acid chain as it is elongated. nih.gov

Table 1: Key Enzymes and Their Roles in the De Novo Synthesis of this compound

| Enzyme/Complex | Role | Precursor(s) | Product(s) |

|---|---|---|---|

| Branched-Chain Amino Acid Transaminase (BCAT) | Catalyzes the initial transamination of leucine. researchgate.net | Leucine | α-Ketoisocaproate |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Oxidatively decarboxylates the α-keto acid to form the primer. wiley.com | α-Ketoisocaproate | Isovaleryl-CoA |

| Acetyl-CoA Carboxylase (ACC) | Produces the two-carbon donor for chain elongation. wikipedia.orgportlandpress.com | Acetyl-CoA | Malonyl-CoA |

| Fatty Acid Synthase (FAS) | Catalyzes the cyclical elongation of the fatty acid chain. nih.gov | Isovaleryl-CoA, Malonyl-CoA | 8-Methylpentadecanoyl-CoA |

Biotransformation and Degradation Pathways

The breakdown of this compound involves specific oxidative pathways that can accommodate its branched structure.

Alpha-oxidation is a metabolic pathway that removes a single carbon atom from the carboxyl end of a fatty acid. wikipedia.orgbyjus.com This process is particularly important for the degradation of fatty acids with a methyl group on the beta-carbon (C3), such as phytanic acid, as this branch blocks the standard beta-oxidation pathway. nepjol.info While phytanic acid is the primary substrate for alpha-oxidation in humans, this pathway is essential for processing certain branched-chain fatty acids. wikipedia.orgnepjol.info The process involves the hydroxylation of the alpha-carbon, followed by decarboxylation, which allows for the subsequent entry into the beta-oxidation pathway. byjus.com For 3-methyl-substituted fatty acids, studies in rat liver peroxisomes have shown that alpha-oxidation leads to the formation of formyl-CoA, which is then hydrolyzed to formate. nih.gov

Beta-oxidation is the primary catabolic process for breaking down fatty acids to generate energy. wikipedia.org The process occurs in the mitochondria and involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2 in each cycle. wikipedia.orgnumberanalytics.comaocs.org

The beta-oxidation of an iso-fatty acid like this compound proceeds similarly to that of straight-chain fatty acids for most of the chain. However, the presence of the methyl branch can influence the final stages of degradation. The process would yield multiple molecules of acetyl-CoA. As the degradation approaches the methyl-branched end of the chain, the final products would be different from those of a straight-chain fatty acid. The breakdown of the remaining branched structure would likely result in the formation of propionyl-CoA or other branched short-chain acyl-CoA molecules. europa.eu

Table 2: Comparison of Fatty Acid Oxidation Pathways

| Pathway | Subcellular Location | Primary Function | Key Feature |

|---|---|---|---|

| Alpha-Oxidation | Peroxisomes wikipedia.orgnepjol.info | Degradation of β-methylated fatty acids nepjol.info | Removes one carbon from the carboxyl end wikipedia.org |

| Beta-Oxidation | Mitochondria, Peroxisomes wikipedia.orgaocs.org | Major pathway for fatty acid energy production | Removes two-carbon units as acetyl-CoA wikipedia.org |

| Omega-Oxidation | Endoplasmic Reticulum byjus.comeuropa.eu | Minor pathway, active when β-oxidation is impaired | Oxidation occurs at the methyl (ω) end of the fatty acid |

Regulatory Mechanisms of Biosynthesis and Metabolism

The biosynthesis and metabolism of this compound are subject to intricate regulatory mechanisms that ensure cellular lipid homeostasis. These control systems operate at multiple levels, including the transcriptional control of enzyme expression and the direct modulation of enzyme activity through allosteric regulation and feedback inhibition.

Transcriptional Control of Related Enzyme Expression

The expression of genes encoding enzymes involved in branched-chain fatty acid (BCFA) synthesis is tightly regulated. In bacteria, a primary model for studying fatty acid metabolism, several transcriptional regulators have been identified.

In Bacillus subtilis, a key player is the transcriptional repressor FapR (fatty acid and phospholipid regulator). embopress.orgnih.gov FapR controls the expression of numerous genes involved in the biosynthesis of saturated fatty acids and phospholipids (B1166683). embopress.orgnih.gov The activity of FapR is directly regulated by the intracellular concentration of malonyl-CoA. When malonyl-CoA levels are sufficient, it binds to FapR, causing the repressor to dissociate from DNA and allowing the transcription of biosynthetic genes. embopress.org Conversely, when malonyl-CoA levels drop, FapR binds to the operator regions of its target genes, repressing their expression. embopress.org Another regulator in B. subtilis, FadR, represses fatty acid degradation pathways. nih.gov In Escherichia coli, the FadR protein acts as both a repressor of fatty acid degradation and an activator of unsaturated fatty acid biosynthesis. nih.govresearchgate.net

In plants, particularly in species that produce BCFAs as part of defensive compounds, the transcriptional regulation of the branched-chain keto-acid dehydrogenase (BCKD) complex is critical. oup.com The BCKD complex is responsible for converting branched-chain α-keto acids (derived from branched-chain amino acids) into the corresponding acyl-CoA primers needed for BCFA synthesis. oup.comwikipedia.org Studies in Solanum pennellii have shown that genes encoding the subunits of the BCKD complex are highly expressed in glandular trichomes, the site of acyl sugar production containing BCFAs. oup.com This tissue-specific upregulation points to a coordinated transcriptional program that directs precursor flow into BCFA synthesis. oup.com

| Regulator | Organism Example | Function | Effector Molecule | Target Genes/Pathways |

|---|---|---|---|---|

| FapR | Bacillus subtilis | Repressor | Malonyl-CoA (inducer) | Saturated fatty acid and phospholipid biosynthesis genes. embopress.orgnih.gov |

| FadR | Escherichia coli | Dual function (Repressor/Activator) | Long-chain acyl-CoAs (inducer) | Represses fatty acid degradation; Activates unsaturated fatty acid biosynthesis. nih.govresearchgate.net |

| BCKD Complex Genes | Solanum pennellii | Upregulated Expression | Developmental/Tissue-Specific Cues | Provides acyl-CoA primers for branched-chain fatty acid synthesis in trichomes. oup.com |

Allosteric Regulation and Feedback Inhibition

Beyond transcriptional control, the enzymes involved in BCFA biosynthesis are directly regulated by metabolites, providing rapid modulation of pathway flux. This occurs through allosteric activation and feedback inhibition.

A central point of regulation in fatty acid synthesis is the enzyme acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA. wikipedia.orgportlandpress.com ACC is allosterically activated by citrate (B86180). wikipedia.orgportlandpress.com High levels of citrate signal that the cell has abundant acetyl-CoA and energy, thus promoting the storage of excess acetyl-CoA as fatty acids. wikipedia.org Conversely, the end products of the fatty acid synthesis pathway, such as palmitoyl-CoA, act as feedback inhibitors of ACC. wikipedia.org This prevents the overaccumulation of fatty acids within the cell. wikipedia.org

For branched-chain fatty acids specifically, the supply of primers from branched-chain amino acid (BCAA) catabolism is a key control point. The branched-chain α-keto acid dehydrogenase (BCKD) complex, which produces these primers, is regulated by the availability of its substrates. wikipedia.org Furthermore, the biosynthesis of the BCAAs themselves (valine, leucine, and isoleucine) is tightly controlled by feedback inhibition. scirp.orgmdpi.com The final amino acid products act as allosteric inhibitors of the first enzyme in their own biosynthetic pathway, acetolactate synthase (ALS) or acetohydroxyacid synthase (AHAS), thereby controlling the initial supply of precursors for BCFA primers. scirp.orgmdpi.com In some cases, mutations in these enzymes can reduce their sensitivity to feedback inhibition, leading to an accumulation of BCAAs. scirp.org

Additionally, intermediates within the fatty acid synthase (FAS) cycle itself can exert regulatory control. In bacteria, acylated derivatives of the acyl carrier protein (acyl-ACPs) can act as feedback inhibitors of early enzymes in the pathway, including FabH (which catalyzes the initial condensation step) and ACC. researchgate.net This ensures that the rate of fatty acid synthesis is balanced with the availability of substrates and the cell's demand for lipids. researchgate.net

| Enzyme | Regulator Molecule | Type of Regulation | Effect on Enzyme Activity |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Citrate | Allosteric Activation | Increases activity, promoting malonyl-CoA synthesis. wikipedia.orgportlandpress.com |

| Acetyl-CoA Carboxylase (ACC) | Palmitoyl-CoA | Feedback Inhibition | Decreases activity, reducing fatty acid synthesis. wikipedia.org |

| Acetolactate Synthase (ALS) | Valine, Leucine, Isoleucine | Feedback Inhibition | Decreases activity, reducing BCAA synthesis and thus BCFA primer supply. scirp.orgmdpi.com |

| FabH, AccABCD (in bacteria) | Acyl-ACP | Feedback Inhibition | Decreases activity, regulating the overall rate of fatty acid elongation. researchgate.net |

Biological Functions and Mechanistic Investigations in Non Human Systems

Contributions to Microbial Physiology

Branched-chain fatty acids (BCFAs) like 8-methylpentadecanoic acid (iso-C16:0) are significant components of many microorganisms, where they play crucial roles in cell structure, adaptation, and interaction with their environment.

This compound, also known as 14-methylpentadecanoic acid or iso-C16:0, is an integral structural component of microbial lipids. nih.govfrontiersin.org These branched-chain fatty acids are found within the cell membranes of numerous bacteria, particularly predominating in Gram-positive bacteria. etsu.edu The structure of the bacterial plasma membrane is a fluid phospholipid bilayer, and unlike eukaryotes, these membranes often contain saturated or monounsaturated fatty acids, with BCFAs playing a key role in modulating membrane characteristics. slideshare.net The incorporation of branched chains into the fatty acid structure influences the physical properties of the membrane, such as fluidity. etsu.edu Straight, saturated fatty acid chains can pack tightly, which reduces membrane fluidity, whereas branching disrupts this tight packing, thereby increasing fluidity. etsu.edu

In Gram-negative bacteria, the outer membrane contains lipopolysaccharides (LPS), a molecule essential for the bacteria's structural integrity and a potent mediator of inflammatory responses in hosts. nsuniv.ac.inlibretexts.orgwikipedia.org The lipid A moiety of LPS anchors the molecule in the outer membrane. rsc.org The fatty acid composition of lipid A can be diverse and may include various branched-chain fatty acids. For instance, the lipid A of Capnocytophaga canimorsus contains 3-hydroxy-15-methylhexadecanoic acid, and the lipid A of Bacteroides fragilis carries the unusual (R)-3-(13-methyltetradecanoyloxy)-15-methylhexadecanoic acid, demonstrating that complex BCFAs are incorporated into the LPS of certain species. rsc.orgplos.org

Microorganisms demonstrate remarkable adaptability to environmental stressors, and modifying the fatty acid composition of their cell membranes is a key strategy. numberanalytics.com This adaptation is crucial for maintaining optimal membrane fluidity in response to changes in temperature, pH, or exposure to toxic compounds. numberanalytics.comvliz.bemdpi.comoup.com An increase in the proportion of branched-chain or unsaturated fatty acids helps maintain membrane fluidity at lower temperatures. vliz.be

For example, studies on Listeria monocytogenes have shown that its fatty acid composition can be manipulated by feeding it different precursors, which in turn affects its growth, especially at low temperatures. nih.gov Similarly, the bacterium Frateuria aurantia (B1595364) was found to have 13-methyltetradecanoic acid (iso-C15:0) as its major fatty acid, with branched-chain fatty acids representing 86% of the total, highlighting their importance for its physiology under diverse growth conditions. oup.com The ability to synthesize or modify the content of BCFAs like this compound is a vital mechanism for microbial survival and proliferation across various environments. mdpi.com

In complex microbial ecosystems like the rumen, interspecies interactions are fundamental for the cooperative transformation of organic compounds. frontiersin.org Odd- and branched-chain fatty acids (OBCFAs), including this compound (iso-C16:0), are synthesized almost exclusively by rumen bacteria and are incorporated into their cell membranes. nih.govmdpi.com Consequently, the profile of OBCFAs serves as a powerful biomarker for ruminal fermentation processes, microbial composition, and the synthesis of microbial protein. nih.govfrontiersin.orgmdpi.com

The synthesis of iso-C16:0 is theoretically derived from the 2-carbon elongation of isobutyrate. nih.govfrontiersin.org Research has established strong correlations between the concentrations of specific OBCFAs and key fermentation parameters. In vitro studies have shown that the concentration of iso-C16:0 is a potential marker for estimating the production of total volatile fatty acids and microbial crude protein synthesis in the rumen. frontiersin.orgnih.govebi.ac.uk The concentration of total OBCFAs changes depending on the substrate (e.g., the ratio of cellulose (B213188) to starch) and the incubation time, reflecting shifts in the microbial community and its metabolic activity. nih.govebi.ac.uk These fatty acids, originating from microbial biomass, are subsequently found in the milk and meat of ruminants, acting as an indirect indicator of rumen function. mdpi.com

Cellular and Molecular Effects in Eukaryotic Models (Non-Human Organisms and Cell Lines)

Beyond their role in microbes, BCFAs like this compound can be taken up by eukaryotic cells and modulate various cellular pathways, including lipid metabolism and inflammatory responses.

This compound has been shown to influence the expression of key genes involved in lipid synthesis in eukaryotic cells. In a study using the HepG2 human hepatoma cell line, treatment with 14-methylpentadecanoic acid led to a downregulation of the messenger RNA (mRNA) for both Sterol Regulatory Element-Binding Protein 1 (SREBP1) and Fatty Acid Synthase (FASN). oup.com SREBP-1c is a master transcriptional regulator of genes involved in the synthesis of fatty acids. e-jcpp.org By downregulating SREBP1 and its target gene FASN, this compound can potentially reduce the de novo synthesis of lipids. oup.com This suggests a role for this specific BCFA in the homeostatic regulation of cellular lipid levels. oup.com In the nematode Caenorhabditis elegans, pathways involved in the synthesis of long-chain and branched-chain fatty acids are critical for maintaining endoplasmic reticulum homeostasis, indicating the fundamental importance of these lipids in cellular function. elifesciences.org

Branched-chain fatty acids have demonstrated anti-inflammatory properties in various non-human models. researchgate.net A key study investigated the effects of several BCFAs, including this compound (iso-C16:0), on calf small intestinal epithelial cells (CSIECs) challenged with lipopolysaccharide (LPS), a potent inflammatory trigger. nih.govmdpi.com

Pretreatment with iso-C16:0 was shown to mitigate the inflammatory response induced by LPS. nih.govmdpi.com Specifically, it downregulated the gene expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α). nih.govmdpi.com Furthermore, iso-C16:0 treatment helped preserve mitochondrial function and reduce the expression of key apoptosis-related genes like Caspase-8 and Caspase-9. mdpi.com These findings indicate that this compound can exert a protective effect against inflammatory insults at the cellular level. Research in mouse models of inflammatory bowel disease has also shown the anti-inflammatory potential of other, related fatty acids. nih.gov In human visceral adipocytes, iso-BCFAs have been found to lower the expression of pro-inflammatory genes like Interleukin-6 (IL-6) in a dose-dependent manner. oup.com

Interactive Data Table: Effect of this compound (iso-C16:0) on Calf Intestinal Cells

The table below summarizes findings from a study on the effect of various branched-chain fatty acids, including iso-C16:0, on lipopolysaccharide (LPS)-induced inflammation in calf small intestinal epithelial cells (CSIECs). nih.govmdpi.com

| Parameter Measured | Effect of LPS Challenge | Effect of iso-C16:0 Pretreatment + LPS | Reference |

| Cell Viability | Decreased | Significantly increased vs. LPS alone | nih.gov |

| Reactive Oxygen Species (ROS) | Increased | Reduced vs. LPS alone | nih.gov |

| Total Antioxidant Capacity | Decreased | Optimized; highest among treatments | nih.gov |

| Mitochondrial ATP Content | Decreased | Significantly increased vs. LPS alone | mdpi.com |

| Pro-inflammatory Cytokine mRNA (IL-1β, IL-8, TNF-α) | Increased | Significantly downregulated vs. LPS alone | nih.govmdpi.com |

| Apoptosis Gene mRNA (Caspase-8, Caspase-9) | Increased | Significantly reduced vs. LPS alone | mdpi.com |

Influence on Mitochondrial Function and Cellular Energy Metabolism

While direct studies on this compound are limited, research on related branched-chain and medium-chain fatty acids provides insight into its potential roles in mitochondrial function and energy homeostasis. Medium-chain fatty acids are recognized as metabolic modulators in adipocytes nih.gov. For instance, 8-methyl nonanoic acid, a related methyl-branched medium-chain fatty acid, has been shown to modulate energy metabolism in 3T3-L1 adipocytes. During nutrient starvation, it decreases lipid accumulation, an effect associated with the activation of AMP-activated protein kinase (AMPK), a key enzyme that suppresses lipogenic processes nih.govnih.gov. The AMPK pathway is central to cellular energy metabolism, and its activation typically promotes energy-producing processes like fatty acid oxidation while inhibiting energy-consuming ones like lipid synthesis nih.gov.

Furthermore, studies on decanoic acid (C10), a component of the medium-chain triglyceride ketogenic diet, have shown it can increase citrate (B86180) synthase activity, a marker for the cellular content of mitochondria. This effect was mediated by the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in mitochondrial biogenesis nih.gov. Treatment with decanoic acid was also found to support fatty acid metabolism by increasing the expression of genes like ACADVL and CPT1 nih.gov. Analogues of methyl-branched fatty acids, such as 125I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid, have been utilized as tracers to assess fatty acid metabolism and uptake in tissues with high energy demand, like the heart, which is indicative of their role in mitochondrial energy pathways jst.go.jpahajournals.orgahajournals.org. These findings suggest that this compound likely participates in cellular energy regulation, potentially influencing mitochondrial biogenesis and shifting substrate utilization towards fatty acid oxidation.

Role in Cellular Differentiation and Apoptosis Pathways

Evidence suggests that branched-chain fatty acids (BCFAs) play a role in both cellular differentiation and programmed cell death (apoptosis).

In the context of differentiation, studies on Bacillus subtilis have shown that this bacterium incorporates carbon from the amino acid valine into the backbone of 14-methylpentadecanoic acid during the early stages of sporulation, a key model for cellular differentiation biorxiv.org. This indicates that the synthesis and incorporation of this specific BCFA are linked to the metabolic shifts that accompany a major differentiation process biorxiv.org. In mammalian systems, fatty acid metabolism, particularly fatty acid β-oxidation, has been shown to be critical for the differentiation of monocytes jci.org.

Regarding apoptosis, several studies on BCFAs similar to this compound have demonstrated potent anti-cancer activity by inducing apoptosis. For example, 13-methyltetradecanoic acid induces apoptosis in various human cancer cell lines researchgate.net. This process involves the fragmentation of DNA and the activation of caspases, which are the central executioners of apoptosis researchgate.net. Investigations show that BCFAs can trigger both the extrinsic apoptosis pathway, marked by the activation of caspase-8, and the intrinsic (mitochondrial) pathway, indicated by the activation of caspase-9 researchgate.netdovepress.com. The activation of these initiator caspases leads to the cleavage of executioner caspases like caspase-3, culminating in cell death researchgate.netniscpr.res.in. Another related compound, 16-methylheptadecanoic acid, has also been shown to induce apoptosis in cancer cells through a mitochondria-mediated intrinsic pathway, involving the dysregulation of Bax/Bcl-2 proteins, cytochrome c release, and the activation of caspases 9 and 3 researchgate.net.

Involvement in Precursor Supply for Specialized Metabolite Biosynthesis (e.g., Capsaicin-Related Pathways)

Branched-chain fatty acids are crucial building blocks for the synthesis of certain specialized secondary metabolites in plants. A prominent example is the biosynthesis of capsaicin (B1668287), the compound responsible for the pungency of chili peppers (Capsicum spp.) nih.govmdpi.com.

Capsaicin is an alkaloid synthesized in the placental tissue of the chili fruit through the enzymatic condensation of two precursor molecules: vanillylamine (B75263), which is derived from the phenylpropanoid pathway, and a branched-chain fatty acid nih.govmdpi.com. Specifically, research has identified 8-methyl-nonenoic acid as the fatty acid precursor that is condensed with vanillylamine by the enzyme capsaicin synthase nih.govnih.govsinica.edu.tw.

Studies analyzing different Capsicum genotypes have revealed that the available pool of 8-methyl-nonenoic acid is a crucial determining factor for the final capsaicin levels in the fruit nih.gov. In fact, 8-methyl-nonenoic acid often appears to be the limiting substrate in the biosynthetic pathway mdpi.comchemicalbook.com. When the synthesis of this fatty acid is experimentally inhibited, a corresponding decrease in capsaicin production is observed nih.gov. This demonstrates a clear and direct role for a methyl-branched fatty acid as an essential precursor in a well-defined biosynthetic pathway, highlighting a key function for this class of molecules in generating chemical diversity in plants.

Impact on Membrane Structure and Associated Biological Activities

As lipid components, branched-chain fatty acids (BCFAs) can be incorporated into cellular membranes, where they influence the physical properties and biological functions of the membrane. The structure of a fatty acid, including its chain length, degree of saturation, and branching, significantly affects the packing of phospholipids (B1166683) in the membrane bilayer etsu.edu.

In some Gram-positive bacteria, such as B. subtilis, BCFAs are major constituents of the cell membrane etsu.edu. The methyl branch introduces a disruption in the linear structure of the fatty acid chain. This disruption inhibits the tight, ordered packing that is characteristic of straight, saturated chains, thereby increasing the fluidity of the membrane etsu.eduwou.edu. This ability to modulate membrane fluidity is a critical adaptation mechanism for organisms to maintain membrane function across different environmental conditions.

In mammalian systems, alterations in the profile of BCFAs, including 14-methylpentadecanoic acid, have been observed in disease states like endometrial cancer. These changes occur alongside shifts in very-long-chain fatty acids, which are known to be essential components of complex lipids, such as sphingolipids, involved in cell signaling and maintaining membrane structure mdpi.com. This suggests that the relative abundance of specific BCFAs like this compound within cellular membranes can have significant consequences for membrane-dependent biological activities and may be linked to pathological changes in cell signaling and structure mdpi.com.

Fundamental Mechanistic Basis of Biological Activity

Interactions with Intracellular Receptors and Transcription Factors (e.g., PPARγ)

The biological effects of many fatty acids are mediated through their direct interaction with nuclear receptors, which function as ligand-activated transcription factors. Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are key sensors of fatty acids.

Medium-chain fatty acids have been identified as natural ligands and activators of PPARγ nih.govbiorxiv.org. The binding of a fatty acid to the ligand-binding domain of PPARγ induces a conformational change in the receptor, which promotes the recruitment of co-activator proteins and initiates the transcription of target genes dovepress.com. For example, the ability of decanoic acid to increase mitochondrial content and modulate metabolism in fibroblasts is directly mediated through PPARγ nih.gov. While direct binding studies for this compound with PPARγ have not been extensively reported, its structural similarity to other known PPARγ ligands makes such an interaction highly probable.

PPARγ activation is known to regulate the expression of numerous genes involved in lipid metabolism, including those for fatty acid transport and binding, such as CD36 and Fatty Acid Binding Proteins (FABP) nih.govmdpi.com. Therefore, a primary mechanism by which this compound likely exerts its biological effects is by binding to and activating PPARγ, thereby initiating a cascade of transcriptional changes that regulate metabolic pathways.

Impact on Gene Expression Profiles and Protein Levels

Consistent with its role as a signaling molecule that interacts with transcription factors, this compound and related BCFAs have been shown to directly modulate the expression of specific genes and the levels of their corresponding proteins.

A study in the human hepatocyte cell line HepG2 directly investigated the effects of 14-methylpentadecanoic acid (an iso-form BCFA). The results showed that treatment with this fatty acid led to a decreased expression of several key genes related to lipid synthesis and inflammation nih.govresearchgate.net. Specifically, the mRNA levels of Fatty Acid Synthase (FASN), Sterol Regulatory Element-Binding Protein 1 (SREBP1), C-Reactive Protein (CRP), and Interleukin-6 (IL-6) were all lowered compared to control cells nih.govresearchgate.net. This suggests an anti-lipogenic and anti-inflammatory transcriptional effect in liver cells.

Another study found that high-protein diets, which were associated with anti-steatotic (fat-reducing) effects in the liver, also led to an increased hepatic accumulation of 14-methylpentadecanoic acid. This increase correlated with changes in gene expression, including a decrease in Fibroblast growth factor 21 (Fgf21) and an increase in Glutathione S-transferase alpha (Gsta) expression nih.gov.

These findings demonstrate that this compound can act as a transcriptional regulator, influencing metabolic and inflammatory gene networks. The downstream consequences of its interaction with receptors like PPARs manifest as specific changes in the cellular transcriptome and proteome.

Table 1: Effect of 14-Methylpentadecanoic Acid on Gene Expression in HepG2 Cells Data derived from studies on the HepG2 hepatocyte cell line. nih.govresearchgate.net

| Gene | Protein Function | Observed Effect of 14-MPA |

|---|---|---|

| FASN | Fatty Acid Synthase; key enzyme in de novo fatty acid synthesis. | Lowered mRNA expression |

| SREBP1 | Transcription factor that activates genes involved in lipid synthesis. | Lowered mRNA expression |

| CRP | C-Reactive Protein; a marker of inflammation. | Lowered mRNA expression |

| IL-6 | Interleukin-6; a pro-inflammatory cytokine. | Lowered mRNA expression |

Role in Cellular Signaling Pathways (e.g., AMPK, mTOR, TLR4/NF-κB)

Research into the precise role of this compound (also known as iso-C16:0 or 14-methylpentadecanoic acid) in cellular signaling has primarily focused on its anti-inflammatory properties, particularly through the modulation of the Toll-like receptor 4/nuclear factor kappa-B (TLR4/NF-κB) pathway. nih.govnih.govoup.com Investigations into its direct effects on the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways are less documented in available scientific literature.

TLR4/NF-κB Signaling Pathway:

This compound has been identified as a modulator of the TLR4/NF-κB signaling cascade, which is a cornerstone of the innate immune response to pathogens, particularly the lipopolysaccharide (LPS) component of Gram-negative bacteria. nih.govnih.gov Aberrant activation of this pathway can lead to excessive inflammation. Studies in non-human cellular models demonstrate that pretreatment with this compound can inhibit the overactivation of the TLR4/NF-κB pathway induced by LPS. nih.gov

A key study using calf small intestinal epithelial cells (CSIECs) provides specific insights into this mechanism. nih.gov In this model, LPS stimulation significantly increased the mRNA expression of critical pathway components, including TLR4, Myeloid differentiation factor 88 (MyD88), and NF-κB. nih.gov Pretreatment with this compound (iso-C16:0) was shown to significantly downregulate the relative mRNA expression of both TLR4 and NF-κB compared to cells treated with LPS alone. nih.gov It also contributed to a reduction in MyD88 expression. nih.gov This inhibitory action on the TLR4/NF-κB pathway leads to a subsequent decrease in the expression of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), while increasing the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

The proposed mechanism suggests that branched-chain fatty acids may directly interact with TLR4, thereby restraining the downstream signaling that leads to the transcription of inflammatory genes. nih.govoup.com

AMPK and mTOR Signaling Pathways:

While branched-chain fatty acids are known to be involved in cellular metabolism and energy homeostasis, direct evidence detailing the specific role of this compound in regulating the AMPK or mTOR pathways is limited. frontiersin.orgbiorxiv.org Research in C. elegans has suggested that a different branched-chain fatty acid, C17ISO, derived from leucine (B10760876), can mediate amino acid sensing through the mTORC1 pathway, but similar investigations have not definitively implicated this compound. biorxiv.orgbiorxiv.org General studies on fatty acids show that different types can have varied effects on these pathways; for instance, some activate AMPK to promote fatty acid oxidation, while others can influence mTORC1 to regulate protein synthesis and cell growth. ksep-es.org However, the specific contribution of this compound to these processes remains an area for further investigation.

Research Findings on TLR4/NF-κB Pathway Modulation

The following table summarizes the effects of this compound (iso-C16:0) on key gene expression in the TLR4/NF-κB pathway in an in vitro model of inflammation.

Table 1: Effect of this compound (iso-C16:0) on LPS-Induced TLR4/NF-κB Pathway Gene Expression in Calf Small Intestinal Epithelial Cells (CSIECs)

| Gene | Experimental Condition | Observation | Finding | Citation |

| TLR4 | LPS-induced inflammation | Pretreatment with iso-C16:0 | Significantly reduced the relative mRNA expression levels of TLR4 compared to the LPS-only group. | nih.gov |

| MyD88 | LPS-induced inflammation | Pretreatment with iso-C16:0 | Decreased the relative mRNA expression of MyD88 compared to the LPS-only group. | nih.gov |

| NF-κB | LPS-induced inflammation | Pretreatment with iso-C16:0 | Significantly downregulated the relative mRNA expression of NF-κB compared to the LPS-only group. | nih.gov |

| IL-1β | LPS-induced inflammation | Pretreatment with iso-C16:0 | Significantly reduced the expression of this pro-inflammatory cytokine. | nih.gov |

| IL-6 | LPS-induced inflammation | Pretreatment with iso-C16:0 | Significantly reduced the expression of this pro-inflammatory cytokine. | nih.gov |

| TNF-α | LPS-induced inflammation | Pretreatment with iso-C16:0 | Significantly downregulated the expression of this pro-inflammatory cytokine. | nih.gov |

| IL-10 | LPS-induced inflammation | Pretreatment with iso-C16:0 | Significantly enhanced the relative mRNA expression of this anti-inflammatory cytokine. | nih.gov |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Profiling

Chromatography is the cornerstone for isolating 8-Methylpentadecanoic acid from intricate mixtures. The choice of technique depends on the sample matrix, the required resolution, and the subsequent detection method.

Gas chromatography is a primary technique for the analysis of fatty acids. nih.govgcms.cz Due to the low volatility of free fatty acids, they are typically converted into their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis. gcms.czshimadzu.com This derivatization process, often involving reagents like boron trifluoride in methanol (B129727) or methanolic sodium hydroxide (B78521), enhances chromatographic efficiency and peak symmetry. gcms.cz

High-resolution capillary columns are standard for FAME analysis, offering superior separation efficiency compared to older packed columns. gcms.cz For branched-chain FAMEs like methyl 8-methylpentadecanoate, columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropyl polysiloxane, are often employed to achieve separation from straight-chain and other positional isomers. acs.orgcustoms.go.jp The identification of FAMEs is typically achieved by comparing their retention times with those of authentic standards or by using retention indices. acs.orgcustoms.go.jp

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Fused silica (B1680970) capillary column (e.g., DB-WAX, CP-Sil 88, SP-2331), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |

| Injector | Split/Splitless injector, operated in splitless mode (e.g., 250 °C) |

| Oven Temperature Program | Example: Initial temperature of 100°C, ramped at 3-7°C/min to 220-240°C, with a final hold time |

| Detector | FID at 250-280°C or Mass Spectrometer |

While GC is predominant, High-Performance Liquid Chromatography (HPLC) offers distinct advantages, particularly for the analysis of underivatized fatty acids and for resolving certain types of isomers. nih.gov Reversed-phase HPLC (RP-HPLC) on octadecylsilyl (C18) or octylsilyl (C8) columns is the most common approach. nih.govnih.gov

Separation in RP-HPLC is based on the hydrophobicity of the molecules. For a given chain length, the introduction of a methyl branch, as in this compound, can slightly alter its retention behavior compared to its straight-chain counterpart, pentadecanoic acid. The separation of positional isomers of methyl-branched fatty acids by RP-HPLC can be challenging. nih.gov However, by carefully optimizing the mobile phase composition, typically mixtures of acetonitrile (B52724) and water or methanol and water, resolution of isomers can be achieved. nih.gov For the analysis of free fatty acids, a small amount of acid (e.g., phosphoric acid or formic acid) is often added to the mobile phase to suppress the ionization of the carboxyl group and ensure sharp peaks. nih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures. news-medical.netalwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used hyphenated technique for FAME analysis. It combines the high-resolution separation of GC with the definitive identification capabilities of mass spectrometry. gcms.cz As the methyl ester of this compound elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer, providing a mass spectrum that serves as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing underivatized fatty acids and thermally unstable compounds. nih.govresearchgate.net It combines the separation power of HPLC with the sensitive and specific detection of MS. nih.gov Electrospray ionization (ESI) is a common interface, typically operated in negative ion mode for fatty acid analysis, which detects the deprotonated molecule [M-H]⁻. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique couples GC with Fourier Transform Infrared (FTIR) spectroscopy. It is particularly effective for identifying functional groups and can help in differentiating isomers based on their unique infrared absorption spectra. news-medical.netalwsci.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly links HPLC separation with Nuclear Magnetic Resonance (NMR) spectroscopy. While less common due to sensitivity limitations, it provides unparalleled structural information about the separated analytes, which can be invaluable for the unambiguous identification of novel or complex fatty acids. news-medical.netmdpi.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is indispensable for the structural confirmation and quantification of this compound. The choice of ionization method and analyzer type dictates the quality and type of information obtained.

In GC-MS analysis, Electron Ionization (EI) is the most common ionization technique. jeol.comjeol.com EI uses a high-energy electron beam (typically 70 eV) that causes extensive fragmentation of the analyte molecule. acs.orgjeol.com While this provides a rich fragmentation pattern useful for library searching, the molecular ion (M⁺) of FAMEs, especially branched ones, can be weak or absent, complicating initial identification. shimadzu.comjeol.com The EI mass spectrum of methyl 8-methylpentadecanoate would be expected to show characteristic fragments resulting from cleavages along the aliphatic chain.

Chemical Ionization (CI) is a softer ionization technique that uses a reagent gas (like methane (B114726) or isobutane) to ionize the analyte through proton transfer. shimadzu.comnih.gov This results in significantly less fragmentation and typically produces a prominent protonated molecule [M+H]⁺. nih.govresearchgate.net This is highly advantageous for BCFAs, as it clearly establishes the molecular weight of the compound, which can be ambiguous in EI spectra. shimadzu.comnih.gov

| Ionization Mode | Ion Type | Expected m/z | Significance |

|---|---|---|---|

| Electron Ionization (EI) | Molecular Ion [M]⁺ | 270 | Often weak or absent |

| McLafferty Rearrangement | 74 | Characteristic for methyl esters | |

| Fragments from cleavage at branch point | Variable | Ions resulting from cleavage alpha to the methyl-branched carbon, which can help indicate the branch position. | |

| Chemical Ionization (CI) | Protonated Molecule [M+H]⁺ | 271 | Typically a strong, easily identifiable ion, confirming molecular weight. nih.gov |

Tandem mass spectrometry (MS/MS) is a powerful technique for the definitive structural elucidation of fatty acids, including the precise location of methyl branches. nih.gov In an MS/MS experiment, a specific ion (a "precursor ion"), such as the molecular ion [M]⁺ from EI or the protonated molecule [M+H]⁺ from CI, is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting "product ions" are then analyzed.

This technique is exceptionally useful for differentiating positional isomers of methyl-branched fatty acids, which may have very similar chromatographic properties and EI spectra. nih.gov Research has shown that collisional dissociation of the molecular ions of BCFAMEs yields highly characteristic fragment ions. nih.gov The fragmentation patterns resulting from cleavage on either side of the methyl branch are diagnostic for the location of that branch. For 8-methylpentadecanoate, specific neutral losses would be expected that correspond to the cleavage of the C7-C8 and C8-C9 bonds, unambiguously confirming the methyl group at the C8 position. nih.gov

| Precursor Ion (m/z) | Collision-Induced Dissociation (CID) | Characteristic Product Ions/Neutral Losses | Structural Information Gained |

|---|---|---|---|

| 270 ([M]⁺ from EI) | Fragmentation | Specific ions resulting from cleavage at the C8 branch point. For example, losses corresponding to the C₇H₁₅ (loss of 99 Da) and C₈H₁₇ (loss of 113 Da) fragments adjacent to the branch. | Confirms the location of the methyl group at the C8 position, distinguishing it from other isomers like 7-methylpentadecanoate or 9-methylpentadecanoate. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unequivocal structural elucidation of fatty acids, including this compound. nih.govmpg.de It provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom, which is crucial for confirming the methyl branch's position. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are utilized for complete structural assignment. magritek.commdpi.com

In the ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are expected. The terminal methyl groups of the iso-structure would appear as a doublet in the upfield region (approx. 0.8-0.9 ppm). aocs.org The protons of the long methylene (B1212753) chain create a large, complex signal around 1.2-1.4 ppm. The methylene protons alpha (C2) and beta (C3) to the carboxyl group are shifted downfield, appearing as triplets around 2.3 ppm and 1.6 ppm, respectively. aocs.org The single proton (methine) at the C8 branch point would produce a multiplet, the chemical shift of which is a key indicator of the branch location.

The ¹³C NMR spectrum offers a wider spectral dispersion, allowing for the resolution of individual carbon signals. researchgate.net The carbonyl carbon of the carboxylic acid gives a characteristic signal in the downfield region (approx. 178-180 ppm). researchgate.netwisc.edu The carbons of the main aliphatic chain resonate between approximately 20 and 35 ppm. The presence of the methyl branch at the C8 position induces specific chemical shift changes for the C7, C8, and C9 carbons, as well as the branch methyl carbon itself, providing definitive evidence for its location along the fatty acid chain. aocs.org

| Atom Type | Technique | Expected Chemical Shift Range (ppm) | Structural Information Provided |

|---|---|---|---|

| Carboxyl Proton (-COOH) | ¹H NMR | >10 | Confirms the presence of the carboxylic acid functional group. |

| α-Methylene Protons (-CH₂COOH) | ¹H NMR | ~2.35 | Identifies the methylene group adjacent to the carboxyl group. aocs.org |

| Aliphatic Methylene Protons (-(CH₂)n-) | ¹H NMR | ~1.2-1.4 | Represents the bulk of the straight-chain portion of the molecule. aocs.org |

| Methine and Methyl Protons at Branch Point (-CH(CH₃)-) | ¹H NMR | ~0.8-1.5 | The methine multiplet and methyl doublet are key to locating the branch. |

| Carboxyl Carbon (-COOH) | ¹³C NMR | ~178-180 | Confirms the carboxylic acid group. researchgate.net |

| Aliphatic Carbons (-(CH₂)n-) | ¹³C NMR | ~20-35 | Provides a map of the carbon backbone. researchgate.net |

| Carbons at Branch Point (C7, C8, C9) | ¹³C NMR | Variable | Specific shifts confirm the exact position of the methyl substituent. aocs.org |

Sample Preparation and Derivatization Strategies in Research

The accurate analysis of this compound from complex biological matrices such as plasma, serum, tissues, or feces necessitates robust and efficient lipid extraction protocols. The goal is to isolate the lipid fraction, including free fatty acids and those esterified in complex lipids, from interfering substances like proteins, carbohydrates, and polar metabolites. springernature.com

A widely used method for lipid extraction is the biphasic solvent system developed by Bligh and Dyer, which utilizes a mixture of chloroform (B151607), methanol, and water. cnr.it The procedure typically involves homogenizing the biological sample in a single-phase mixture of these solvents. Subsequent addition of chloroform and water induces phase separation, with the lipids partitioning into the lower chloroform layer while more polar molecules remain in the upper aqueous/methanol layer. cnr.it The lipid-containing organic phase is then collected, dried, and reconstituted in a suitable solvent for subsequent analysis.

Another common approach is the Folch method, which uses a chloroform/methanol (2:1, v/v) mixture. Variations of these methods exist, sometimes substituting less toxic solvents like dichloromethane (B109758) or methyl-tert-butyl ether (MTBE) for chloroform. cam.ac.uk The choice of extraction method can influence the recovery of different lipid classes, and therefore, the protocol must be carefully selected and validated for the specific biological matrix and analytical platform being used. cam.ac.ukmdpi.com For total fatty acid analysis, a hydrolysis step (saponification) is required prior to extraction to release fatty acids from their ester linkages in triglycerides, phospholipids (B1166683), and other complex lipids.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Homogenization | The biological sample (e.g., tissue, plasma) is homogenized in a solvent mixture, often methanol or a chloroform/methanol blend. cnr.it | To disrupt cell membranes and ensure thorough mixing with extraction solvents. |

| 2. Solvent Addition & Phase Separation | Chloroform and water (or saline) are added to the homogenate, creating a biphasic system. The mixture is vortexed and centrifuged. cnr.itnih.gov | To partition lipids into the non-polar organic phase, separating them from polar components. |

| 3. Collection of Lipid Phase | The lower organic layer (chloroform) containing the lipids is carefully collected. cnr.it | To isolate the total lipid extract. |

| 4. Washing (Optional) | The organic phase may be washed with a pure upper phase solvent to remove any remaining non-lipid contaminants. | To increase the purity of the lipid extract. |

| 5. Drying and Reconstitution | The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is redissolved in an appropriate solvent for analysis (e.g., hexane (B92381) for GC-MS, methanol/chloroform for LC-MS). | To concentrate the sample and prepare it in a solvent compatible with the analytical instrument. |

Derivatization is a critical step in the analysis of fatty acids, particularly for GC-MS. The primary purpose is to convert the polar, non-volatile carboxylic acid group of this compound into a less polar, more volatile ester, most commonly a fatty acid methyl ester (FAME). nih.govscielo.br This chemical modification improves chromatographic peak shape, reduces thermal degradation in the GC inlet, and yields characteristic mass spectra suitable for identification and quantification. nih.gov

The most prevalent esterification method is methylation. scielo.br This can be achieved through either acid-catalyzed or base-catalyzed reactions. Acid-catalyzed methylation is widely used and typically involves heating the lipid extract with a reagent like methanolic hydrogen chloride (HCl), sulfuric acid (H₂SO₄) in methanol, or boron trifluoride (BF₃) in methanol. nih.govscielo.brnih.gov These reagents can both esterify free fatty acids and transesterify acyl groups from complex lipids to form FAMEs in a single step. nih.govnih.gov Reaction conditions such as temperature and duration must be optimized to ensure complete derivatization without causing degradation of the fatty acids. nih.govliberty.edu

While methylation is standard for GC-MS, other derivatization strategies are employed for LC-MS analysis. These methods aim to enhance ionization efficiency in ESI-MS. For instance, reagents can be used to introduce a permanently charged moiety or a group that is easily ionizable, thereby increasing the sensitivity of detection. springernature.commdpi.com

| Method | Reagent(s) | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Acid-Catalyzed Methylation | HCl or H₂SO₄ in Methanol | Heat at 50-100°C for 1-2 hours. nih.govliberty.edu | Effective for both free fatty acids and transesterification; reagents are readily available. nih.gov |

| Acid-Catalyzed Methylation | Boron Trifluoride (BF₃) in Methanol | Heat at 60-100°C for a shorter time (e.g., 30 min). | Fast and effective, but BF₃ is highly toxic. nih.govscielo.br |

| Base-Catalyzed Transesterification | Sodium methoxide (B1231860) or Potassium hydroxide in Methanol | Room temperature or gentle heat (e.g., 50°C) for 5-15 min. nih.gov | Rapid and occurs under mild conditions, but primarily for transesterification of glycerolipids, not free fatty acids. scielo.br |

| Other Derivatization (for LC-MS) | Various reagents (e.g., to add a charged tag) | Variable, often at room temperature or with gentle heating. nih.gov | Improves ionization efficiency and sensitivity for LC-MS analysis. springernature.commdpi.com |

Laboratory Synthesis and Chemical Modification Studies

Strategies for Regioselective and Stereoselective Synthesis of 8-Methylpentadecanoic Acid

The precise placement of the methyl group at the C-8 position and the control of its stereochemistry are significant challenges in the synthesis of this compound. Various synthetic strategies have been explored to achieve high regioselectivity and stereoselectivity.

One potential synthetic route could be adapted from the synthesis of other methyl-branched fatty acids, such as 16-methyl-8(Z)-heptadecenoic acid, which utilized 8-methylnonanoic acid as a starting material. This suggests a convergent approach where a fragment containing the 8-methyl group is coupled with another building block to construct the final pentadecanoic acid chain.

Key Synthetic Approaches:

Asymmetric Alkylation: Chiral auxiliaries can be employed to introduce the methyl group at the C-8 position in a stereocontrolled manner. This involves the alkylation of a nucleophilic carbon adjacent to a chiral auxiliary, followed by removal of the auxiliary to yield the enantiomerically enriched product.

Organocuprate Chemistry: The use of organocuprate reagents allows for the regioselective addition of a methyl group to an appropriate electrophilic substrate, such as an α,β-unsaturated ester or an epoxide, which can then be further elaborated to the final fatty acid.

Iterative Chain Elongation: Stereocontrolled synthesis of carbon chains bearing contiguous methyl groups has been achieved through iterative boronic ester homologations. While not directly applied to this compound, this methodology offers a powerful tool for the controlled construction of complex alkyl chains.

A hypothetical retrosynthetic analysis might involve disconnecting the molecule at a bond adjacent to the C-8 position, leading to two smaller, more readily available synthons. For instance, a C8 fragment containing the methyl branch could be coupled with a C7 fragment.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Key Features | Potential Starting Materials |

| Asymmetric Alkylation | High stereocontrol at the C-8 position. | A suitable carboxylic acid derivative with a chiral auxiliary. |

| Organocuprate Addition | High regioselectivity in methyl group introduction. | An unsaturated ester or epoxide precursor. |

| Wittig Reaction | Formation of a carbon-carbon double bond which can be subsequently reduced. | An appropriate phosphonium (B103445) ylide and an aldehyde. |

| Grignard Reaction | Carbon-carbon bond formation through nucleophilic addition. | A Grignard reagent derived from a halogenated precursor and a suitable electrophile. |

Development of Labeled Analogs for Metabolic Tracing Studies

To understand the metabolic fate of this compound within biological systems, isotopically labeled analogs are indispensable tools. These tracers allow researchers to follow the absorption, distribution, metabolism, and excretion of the fatty acid without altering its fundamental chemical properties. The most common stable isotopes used for this purpose are deuterium (B1214612) (²H) and carbon-13 (¹³C).

The synthesis of these labeled analogs requires the introduction of the isotope at a specific and stable position within the molecule.

Synthesis of Deuterium-Labeled Analogs:

Deuterium can be incorporated into the molecule through various methods, including:

Reduction of a suitable precursor with a deuterium source: For example, the reduction of a ketone or an unsaturated bond using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst.

Deuterated Grignard Reagents: The reaction of a deuterated Grignard reagent, such as CD₃MgBr, with an appropriate electrophile can introduce a deuterated methyl group.

Hydrogen-Deuterium Exchange Reactions: Under specific catalytic conditions, protons in the molecule can be exchanged for deuterium atoms from a deuterium source like D₂O.

Synthesis of Carbon-13-Labeled Analogs:

Carbon-13 labeling often involves the use of commercially available ¹³C-labeled starting materials. Synthetic strategies are then designed to incorporate these labeled building blocks into the final structure of this compound. For instance, [¹³C]methyl iodide or a ¹³C-labeled Grignard reagent could be used to introduce the labeled methyl group.

Metabolic Tracing Applications:

Once synthesized, these labeled analogs can be administered to cell cultures or animal models. The distribution of the isotope in various metabolites can then be analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the mapping of metabolic pathways and the quantification of metabolic fluxes, providing insights into how this compound is processed by the body. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that utilizes ¹³C-labeled substrates to quantify the rates of metabolic reactions within a network.

Table 2: Isotopically Labeled Analogs of this compound for Metabolic Studies

| Labeled Analog | Isotope | Potential Synthetic Precursor | Analytical Technique |

| [D]-8-Methylpentadecanoic acid | Deuterium (²H) | Deuterated alkyl halide, deuterated reducing agents | GC-MS, LC-MS |

| [¹³C]-8-Methylpentadecanoic acid | Carbon-13 (¹³C) | ¹³C-labeled methyl iodide, ¹³C-labeled carboxylic acid | GC-MS, LC-MS, NMR |

Synthesis of Bioactive Derivatives for Mechanistic Research (excluding agents for clinical use)

To investigate the molecular mechanisms through which this compound exerts its biological effects, researchers synthesize various bioactive derivatives. These derivatives are designed to interact with specific cellular targets, such as enzymes or receptors, and can help to identify the pathways involved in the fatty acid's activity. These studies are conducted in a research context and are not intended for clinical applications.

N-Acylethanolamines (NAEs):

One important class of bioactive derivatives is the N-acylethanolamines (NAEs). NAEs are endogenous lipid signaling molecules involved in a variety of physiological processes. The synthesis of N-(8-methylpentadecanoyl)ethanolamine allows for the investigation of its potential role as a signaling molecule and its interaction with enzymes that regulate NAE levels, such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). The synthesis typically involves the coupling of this compound with ethanolamine, often through an activated carboxylic acid intermediate like an acyl chloride or by using enzymatic methods.

Amides and Esters as Enzyme Inhibitors:

Other amide and ester derivatives of this compound can be synthesized to probe their inhibitory activity against specific enzymes. For example, derivatives can be designed to target lipases or other enzymes involved in fatty acid metabolism. By systematically modifying the structure of the amide or ester group, researchers can explore the structure-activity relationships and identify key features required for potent and selective inhibition. These studies often involve in vitro enzyme assays to determine the inhibitory potency (e.g., IC

Research Frontiers and Future Directions

Integrated Omics Approaches (Metabolomics, Lipidomics, Transcriptomics) for Systems-Level Understanding

A comprehensive, systems-level understanding of the impact of 8-Methylpentadecanoic acid on biological systems can be achieved through the integration of multiple "omics" disciplines. mdpi.comnih.govresearchgate.net These high-throughput technologies allow for a holistic view of the molecular landscape of cells and tissues.

Transcriptomics: By analyzing the entire set of RNA transcripts in a cell, transcriptomics can identify which genes are expressed in response to the presence of this compound. For instance, studies on other BCFAs have shown they can reduce the expression of genes associated with lipid metabolism and inflammation. mdpi.com Integrated transcriptomic and lipidomic analyses can correlate the abundance of this compound with the expression levels of key enzymes involved in fatty acid synthesis, desaturation, and elongation, such as Stearoyl-CoA Desaturase (SCD) and Fatty Acid Elongases (ELOVL). nih.gov

Metabolomics: This field involves the comprehensive analysis of all metabolites in a biological sample. Metabolomics can uncover broader metabolic shifts that occur in response to this compound, identifying changes in pathways beyond lipid metabolism, such as amino acid or carbohydrate metabolism. mdpi.com

By integrating these omics datasets, researchers can construct detailed molecular networks to map the complex interplay between gene expression, protein function, and metabolite levels, ultimately clarifying the systemic role of this compound. mdpi.commdpi.com

Elucidation of Undiscovered Biological Roles and Molecular Mechanisms

While the functions of many fatty acids are well-documented, the specific biological roles of this compound are still emerging. Future research will focus on uncovering its unique contributions to cellular processes and the molecular mechanisms that underpin these activities.

Research on similar BCFAs suggests potential areas of investigation. For example, compounds like 14-methylpentadecanoic acid and 12-methyltetradecanoic acid have been shown to modulate the expression of genes involved in both lipid metabolism and inflammation in human adipocytes. mdpi.com This indicates that this compound may also play a role in regulating these critical pathways.

Future studies will likely investigate the following molecular mechanisms:

Receptor Interaction: Determining if this compound acts as a ligand for specific cellular receptors, such as nuclear receptors or G-protein coupled receptors, that regulate gene expression.

Enzyme Modulation: Assessing its ability to inhibit or activate key enzymes involved in metabolic or signaling pathways.

Membrane Integration: Investigating how its incorporation into cell membranes affects membrane fluidity, structure, and the function of membrane-bound proteins.

Unraveling these mechanisms is crucial for understanding how this fatty acid contributes to cellular health and disease, potentially acting as a signaling molecule or a modulator of metabolic homeostasis. nih.govnih.govresearchgate.net

Application of Advanced Genetic and Molecular Tools in Biosynthesis and Metabolism Research

Understanding the biosynthesis and metabolism of this compound requires sophisticated genetic and molecular tools to manipulate and study the relevant pathways. Modern techniques allow for precise gene editing and expression control, enabling researchers to dissect complex metabolic networks.

Gene Editing: Technologies like CRISPR-Cas9 can be used to create targeted gene knockouts or insertions in model organisms, from bacteria to yeast and mammalian cells. This allows for the identification of enzymes essential for the synthesis of the 8-methyl branch, as well as those involved in its elongation and degradation. For example, deleting genes involved in competing metabolic pathways, such as the methyl citrate (B86180) cycle, has been shown to enhance the production of other odd-chain fatty acids in yeast. mdpi.com

Gene Overexpression: By overexpressing candidate genes, researchers can confirm their function in the biosynthetic pathway of this compound. This approach is fundamental to metabolic engineering, where pathways are intentionally modified to increase the production of a desired compound. nih.gov

Phylogenetic Analysis: Comparative analysis of genes, such as the long-chain acyl-CoA synthetase (LACS) family, across different species can help identify putative enzymes involved in the activation and channeling of this compound into various metabolic fates, from triacylglycerol synthesis to beta-oxidation. mdpi.com

These tools are not only crucial for fundamental research into the lifecycle of this compound within the cell but also form the foundation for developing biotechnological production methods.

Computational Modeling and In Silico Analysis of Fatty Acid Interactions

Computational approaches are becoming indispensable for predicting and understanding the molecular interactions of fatty acids with proteins. In silico analysis, including molecular docking and molecular dynamics simulations, can provide insights into binding affinities and mechanisms of action, guiding further experimental validation. nih.govnih.gov

For instance, molecular docking studies on a related compound, 14-methylpentadecanoic acid, have been used to predict its binding affinity to key proteins involved in cancer progression, such as Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). aip.orguin-malang.ac.id These computational models calculate parameters like binding affinity (measured in kcal/mol) to estimate the strength of the interaction between the fatty acid (ligand) and the protein (receptor).

Future research can apply these methods to this compound to:

Screen large libraries of proteins to identify potential binding partners.

Predict how the position of the methyl group at the 8-carbon affects its interaction with specific enzyme active sites or receptor binding pockets.

Simulate its behavior within a lipid bilayer to understand its influence on membrane properties.

The table below summarizes representative in silico docking results for a related methyl-branched fatty acid with cancer-related proteins, illustrating the type of data that can be generated for this compound.

| Ligand | Receptor Protein | Binding Affinity (kcal/mol) | Reference |

| 14-Methylpentadecanoic acid | MMP-2 (3AYU) | -6.2 | aip.orguin-malang.ac.id |

| 14-Methylpentadecanoic acid | MMP-9 (4H1Q) | -5.2 | aip.orguin-malang.ac.id |

| Native Ligand (Control) | MMP-2 (3AYU) | -8.0 | aip.orguin-malang.ac.id |

| Native Ligand (Control) | MMP-9 (4H1Q) | -7.8 | aip.orguin-malang.ac.id |

This table is for illustrative purposes, showing data for a structurally similar compound to demonstrate the application of in silico methods.

Exploration of Biotechnological Production Methods and Metabolic Engineering

There is growing interest in using microbial fermentation to produce valuable chemicals, including specialty fatty acids, from renewable resources. muni.cz Metabolic engineering, which involves the targeted modification of cellular metabolism, is the key enabling technology for this endeavor. lbl.gov The oleaginous yeast Yarrowia lipolytica and the bacterium Escherichia coli are common host organisms for producing fatty acid-derived molecules. nih.govlbl.gov

Developing a biotechnological production platform for this compound would involve several key metabolic engineering strategies:

Pathway Introduction: Expressing heterologous enzymes to establish a biosynthetic pathway for the specific branched structure.

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the supply of precursor molecules, such as specific acyl-CoA primers, needed for synthesis.

Elimination of Competing Pathways: Deleting genes that code for enzymes that divert precursors into unwanted byproducts or that degrade the final product. mdpi.comnih.gov

Process Optimization: Fine-tuning fermentation conditions, such as carbon source and nutrient levels, to maximize yield and productivity. mdpi.com

Successful metabolic engineering could lead to a sustainable and cost-effective method for producing high-purity this compound, enabling further research into its properties and applications. nih.gov

Q & A

Q. What analytical methods are commonly employed to detect and quantify 8-Methylpentadecanoic acid in biological matrices?

Gas chromatography/mass spectrometry (GC-MS) is widely used due to its high sensitivity and specificity for branched-chain fatty acids. For example, in studies of reptilian scent glands, GC-MS identified this compound at retention indices around 1878, with variations in concentration across samples . Sample preparation should include lipid extraction (e.g., Folch method) and derivatization (e.g., methyl ester formation) to enhance volatility. Internal standards like deuterated fatty acids are recommended to improve quantification accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, protocols for structurally similar fatty acids (e.g., n-Pentadecanoic acid) suggest treating it as a non-hazardous laboratory chemical. Use standard PPE (gloves, lab coat, goggles) and avoid inhalation of aerosols. Dispose of waste via approved chemical disposal routes, adhering to institutional guidelines .

Q. How should researchers prepare samples for chromatographic analysis of this compound?

Key steps include:

- Extraction : Use chloroform-methanol (2:1 v/v) to isolate lipids from biological matrices.

- Derivatization : Convert fatty acids to methyl esters via boron trifluoride-methanol.

- Purification : Employ solid-phase extraction (e.g., C18 columns) to remove non-lipid contaminants. Method validation should assess recovery rates and matrix effects using spiked samples .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to achieve high enantiomeric purity?